1,6-Dihydro-4,7'-epoxy-1-methoxy-3',4'-methylenedioxy-6-oxo-3,8'-lignan
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Overview
Description
1,6-Dihydro-4,7’-epoxy-1-methoxy-3’,4’-methylenedioxy-6-oxo-3,8’-lignan is a neolignan compound isolated from the stem bark of Ocotea veraguensis . It has a molecular formula of C20H20O5 and a molecular weight of 340.37 g/mol . This compound is known for its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Extraction from natural sources remains the most common method of obtaining this compound .
Chemical Reactions Analysis
Types of Reactions
1,6-Dihydro-4,7’-epoxy-1-methoxy-3’,4’-methylenedioxy-6-oxo-3,8’-lignan can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound.
Reduction: This reaction can reduce the epoxy group to a diol.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce diols .
Scientific Research Applications
1,6-Dihydro-4,7’-epoxy-1-methoxy-3’,4’-methylenedioxy-6-oxo-3,8’-lignan has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,6-Dihydro-4,7’-epoxy-1-methoxy-3’,4’-methylenedioxy-6-oxo-3,8’-lignan involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of inflammatory pathways and the inhibition of oxidative stress . The specific molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
1,6-Dihydro-4,7’-epoxy-1-methoxy-3’,4’-methylenedioxy-6-oxo-3,8’-lignan is unique due to its specific chemical structure and biological activities. Similar compounds include other neolignans such as:
Magnolol: A neolignan isolated from Magnolia officinalis with anti-inflammatory and antioxidant properties.
Honokiol: Another neolignan from Magnolia species known for its anti-cancer and anti-inflammatory effects.
These compounds share some structural similarities but differ in their specific biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C20H20O5 |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
(2S,3S,5R)-2-(1,3-benzodioxol-5-yl)-5-methoxy-3-methyl-5-prop-2-enyl-2,3-dihydro-1-benzofuran-6-one |
InChI |
InChI=1S/C20H20O5/c1-4-7-20(22-3)10-14-12(2)19(25-16(14)9-18(20)21)13-5-6-15-17(8-13)24-11-23-15/h4-6,8-10,12,19H,1,7,11H2,2-3H3/t12-,19-,20+/m0/s1 |
InChI Key |
HCKMSYACKQLOPY-OCCQLPPTSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](OC2=CC(=O)[C@](C=C12)(CC=C)OC)C3=CC4=C(C=C3)OCO4 |
Canonical SMILES |
CC1C(OC2=CC(=O)C(C=C12)(CC=C)OC)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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